molecular formula C25H33N3O5 B1682657 U-101958 maleate CAS No. 224170-09-6

U-101958 maleate

Cat. No. B1682657
CAS RN: 224170-09-6
M. Wt: 455.5 g/mol
InChI Key: KPYPLDPMBWPEBO-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

U-101958 Maleate is a dopamine D4 receptor ligand. U-101958 Maleate also binds to a large sigma1 receptor-like component in human cerebellum and SK-N-MC neuroblastoma cells with high affinity.

properties

CAS RN

224170-09-6

Product Name

U-101958 maleate

Molecular Formula

C25H33N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid

InChI

InChI=1S/C21H29N3O.C4H4O4/c1-17(2)25-20-10-7-13-22-21(20)23(3)19-11-14-24(15-12-19)16-18-8-5-4-6-9-18;5-3(6)1-2-4(7)8/h4-10,13,17,19H,11-12,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

KPYPLDPMBWPEBO-BTJKTKAUSA-N

Isomeric SMILES

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O

SMILES

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

U-101958 Maleate, U 101958 Maleate, U101958 Maleate, U101958, U 101958, U-101958

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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